REACTION_CXSMILES
|
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[P:9]([O-:16])([O:13]CC)[O:10]CC.[H][H]>[Ni]>[CH2:1]([NH:8][CH:1]([P:9](=[O:10])([OH:13])[OH:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.73 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Name
|
|
Quantity
|
1.45 mol
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the whole mixture charged in an autoclave
|
Type
|
FILTRATION
|
Details
|
the catalyst filtered as the reaction product
|
Type
|
CUSTOM
|
Details
|
was removed from the reactor
|
Type
|
CUSTOM
|
Details
|
Excess diethyl phosphite and unreacted benzonitrile was removed (135g)
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Hydrolysis of this residue with 18% HCl
|
Type
|
CUSTOM
|
Details
|
after crystallization
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(C1=CC=CC=C1)P(O)(O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |